molecular formula C9H16N4O2S B14586329 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid CAS No. 61606-37-9

8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid

Cat. No.: B14586329
CAS No.: 61606-37-9
M. Wt: 244.32 g/mol
InChI Key: RUXSMGTUQWCKQS-UHFFFAOYSA-N
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Description

8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid typically involves the formation of the tetrazole ring followed by the attachment of the octanoic acid chain. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. The reaction conditions often require the use of a catalyst such as zinc chloride (ZnCl2) and can be carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the tetrazole ring.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other nitrogen-containing derivatives.

    Substitution: Halogenated tetrazole derivatives.

Scientific Research Applications

8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid stands out due to the presence of both the tetrazole ring and the octanoic acid chain, which confer unique chemical and biological properties

Properties

CAS No.

61606-37-9

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

8-(5-sulfanylidene-2H-tetrazol-1-yl)octanoic acid

InChI

InChI=1S/C9H16N4O2S/c14-8(15)6-4-2-1-3-5-7-13-9(16)10-11-12-13/h1-7H2,(H,14,15)(H,10,12,16)

InChI Key

RUXSMGTUQWCKQS-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCN1C(=S)N=NN1

Origin of Product

United States

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